molecular formula C8H14F3N3 B1436144 1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine CAS No. 2140316-50-1

1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine

Cat. No. B1436144
CAS RN: 2140316-50-1
M. Wt: 209.21 g/mol
InChI Key: AGDWXLMFJKFXKD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine (DMPEA) is an organic compound with a variety of uses in the field of chemistry, biochemistry, and pharmaceutical research. DMPEA is a piperazine derivative, which is a type of heterocyclic compound containing a nitrogen atom in a six-membered ring. DMPEA is a colorless, volatile liquid with a pungent odor, and is soluble in both water and organic solvents. It has a wide range of applications, including as a solvent, a reagent in organic synthesis, and a catalyst in the production of pharmaceuticals. In addition, DMPEA has been studied for its potential as a therapeutic agent in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Scientific Research Applications

Chemical Affinity and Binding Protein Identification

Research has delved into the chemical affinity matrix for identifying binding proteins to certain compounds, such as 5-chloro-1-(2,6-dimethylpiperidin-1-yl)-N-tosylpentan-1-imine, where a matrix was designed and synthesized to identify prohibitin as a strong binding protein, showcasing the compound's utility in probing protein interactions (Sung-Youn Chang et al., 2011).

Antagonistic Activity on Androgen Receptors

A series of N-arylpiperazine-1-carboxamide derivatives, including trans-2,5-dimethylpiperazine derivatives, have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. These studies highlight the therapeutic potential of these compounds in treating conditions like prostate cancer, demonstrating significant antiandrogenic activity (I. Kinoyama et al., 2005).

Applications in Polyurethane Foam Production

The suitability of 1,4-dimethylpiperazine as a catalyst in polyether foam production has been evaluated, highlighting its effectiveness as a delayed action catalyst which improves in-mold flowability and cure times, thus having applications in industrial manufacturing processes (I.P. Samarappuli & N. Liyanage, 2018).

Molecular Structure and Spectroscopic Properties

Extensive studies on the molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N′-dimethylpiperazine betaines and their hydrohalides have been conducted. These studies offer insights into the compound's structural behavior and interaction with other molecules, contributing to chemical synthesis and analysis (Z. Dega-Szafran et al., 2002).

Neurokinin-1 Receptor Antagonist Development

Research has explored the development of orally active, water-soluble neurokinin-1 receptor antagonists, demonstrating the compound's efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, thus highlighting its pharmacological applications (T. Harrison et al., 2001).

Mechanism of Action

The mode of action of such compounds typically involves binding to their target receptor and modulating its activity, which can lead to changes in cellular signaling pathways and physiological responses . The specific effects would depend on the exact nature of the compound and its interactions with its target.

The pharmacokinetics of a compound - how it is absorbed, distributed, metabolized, and excreted in the body - can greatly influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics can all affect pharmacokinetics .

properties

IUPAC Name

1-(3,5-dimethylpiperazin-1-yl)-2,2,2-trifluoroethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N3/c1-5-3-14(4-6(2)13-5)7(12)8(9,10)11/h5-6,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDWXLMFJKFXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine
Reactant of Route 2
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine
Reactant of Route 3
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine
Reactant of Route 4
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine
Reactant of Route 5
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine
Reactant of Route 6
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine

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